N4-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE
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Overview
Description
N4-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a morpholine ring, a nitro group, and a pyrimidine core. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves the reaction of 5-nitropyrimidine-4,6-diamine with 2-(morpholin-4-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N4-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N4-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE
- N-ETHYL-2-MORPHOLIN-4-YLETHANAMINE
Uniqueness
N4-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROPYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of a morpholine ring, nitro group, and pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O3/c11-9-8(16(17)18)10(14-7-13-9)12-1-2-15-3-5-19-6-4-15/h7H,1-6H2,(H3,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPRAEGTJNKELY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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